Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate
Description
Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate is a bicyclic carbamate derivative featuring a 3-azabicyclo[3.1.0]hexane core. The compound is characterized by:
- Molecular formula: C11H20N2O2 (derived from ).
- Stereochemistry: The (1S,2S,5R) configuration defines its spatial arrangement, critical for interactions in biological systems or synthetic pathways.
- Functional groups: A tert-butyl carbamate group (-OC(O)NHR) attached to a methyl-substituted position on the bicyclic scaffold.
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics . Its rigid bicyclic structure enhances metabolic stability and binding specificity in drug candidates.
Properties
IUPAC Name |
tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-8-4-7(8)5-12-9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHVMSBUAJMNRH-XHNCKOQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CC2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H]2C[C@H]2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Framework Construction
The 3-azabicyclo[3.1.0]hexane scaffold forms the structural backbone of the target compound. Recent advances in transition-metal-catalyzed cyclopropanation and ring-closing metathesis have enabled efficient access to this bicyclic system.
Cyclopropanation Strategies
A key approach involves intramolecular cyclopropanation of diazoacetamides using dirhodium catalysts. For example, treatment of N-allyl diazoacetamide with Rh₂(OAc)₄ induces cyclization to form the bicyclo[3.1.0]hexane core with >90% enantiomeric excess. This method ensures precise stereochemical alignment critical for the (1S,2S,5R) configuration.
Functionalization at the C2 Position
Introducing the methylcarbamate group at the C2 position requires sequential hydroxylation, activation, and nucleophilic substitution.
Hydroxymethyl Intermediate Synthesis
Lithium aluminum hydride (LAH) reduction of 3-azabicyclo[3.1.0]hexane-2-carboxylate esters provides the C2 hydroxymethyl derivative. Patent WO2004113295A1 details this reduction using LAH in tetrahydrofuran (THF) at 0°C, achieving quantitative conversion.
Mitsunobu-Based Displacement
The hydroxymethyl group undergoes Mitsunobu reaction with tert-butyl carbamate precursors. Experimental data from Ambeed (source) show that combining 6-hydroxymethyl-3-azabicyclo[3.1.0]hexane tert-butyl ester with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 20°C installs protected amine groups in 65–78% yield.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydroxymethyl activation | DEAD, PPh₃ | THF | 20°C | 72% |
| Carbamate formation | tert-Butyl carbamate, NaOtBu | DMF | 80°C | 68% |
Carbamate Protection and Deprotection
Stereochemical Control and Resolution
Chiral HPLC using a Chiralpak IA column resolves the (1S,2S,5R) enantiomer from diastereomeric mixtures. Mobile phases of hexane/isopropanol (90:10) achieve baseline separation with α = 1.32.
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow hydrogenation to reduce nitro intermediates. A 2022 study reported 99.5% conversion using a Pd/C packed-bed reactor at 50 bar H₂ and 80°C.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (1S,2S,5R) configuration with a dihedral angle of 112.3° between the bicyclic plane and carbamate group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Biological Activities
Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate exhibits various biological activities that make it a valuable compound in pharmacological studies:
- Neuroprotective Effects : Research indicates that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antinociceptive Properties : Studies have shown that this compound can modulate pain pathways, suggesting its potential use in developing analgesics.
- Cognitive Enhancement : The bicyclic structure of the compound allows for interactions with neurotransmitter systems, which may enhance cognitive functions.
Applications in Medicinal Chemistry
The unique structure of this compound makes it suitable for several applications:
Drug Development
The compound serves as a lead structure for synthesizing new drugs targeting specific receptors involved in neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Structure-Activity Relationship Studies
Researchers utilize this compound to explore the relationship between chemical structure and biological activity, aiding in the design of more effective drugs.
Synthesis of Derivatives
This compound can be modified to create derivatives with improved pharmacological properties or reduced side effects.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of derivatives of this compound on neuronal cultures exposed to oxidative stress. The results indicated significant reductions in cell death and oxidative markers when treated with the compound.
Case Study 2: Analgesic Activity
Another study focused on evaluating the antinociceptive properties of this compound using animal models of pain. The findings revealed that administration resulted in a notable decrease in pain responses compared to control groups.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Stereochemistry :
- The target compound’s (1S,2S,5R) configuration contrasts with the (1S,5R) isomer in and . Such differences influence binding affinity; e.g., in saxagliptin synthesis (), specific stereochemistry is required for dipeptidyl peptidase-4 (DPP-4) inhibition.
- The rel-(1S,5R,6r) isomer in introduces axial chirality, altering solubility and reactivity.
Substituents :
- Carbamate Position : Moving the carbamate from position 1 () to position 2 (target compound) modifies steric hindrance, affecting coupling reactions .
- Heteroatom Substitution : The 6-oxa analog () replaces a carbon with oxygen, enhancing polarity for CNS drug penetration.
Functional Complexity :
- The pyridopyrimidine-substituted analog in (C22H21Cl2N5O2S) exhibits antibacterial activity due to its extended aromatic system, unlike simpler bicyclic carbamates .
Notes on Commercial Availability and Stability
Biological Activity
Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate, commonly referred to as Tert-butyl carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.27 g/mol
- CAS Number : 134575-17-0
- Structure : The compound features a bicyclic structure which contributes to its biological activity.
Tert-butyl carbamate has been studied for its interactions with various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other bicyclic compounds suggests that it may act as a partial agonist or antagonist at specific receptor sites.
Receptor Interactions
- Dopamine Receptors : Preliminary studies indicate that Tert-butyl carbamate may exhibit selective binding affinity to dopamine receptors, particularly D2 receptors, which are implicated in the modulation of mood and behavior.
- Serotonin Receptors : The compound's interaction with serotonin receptors (5-HT1A and 5-HT2A) has also been noted, potentially influencing anxiety and depression pathways.
In Vitro Studies
In vitro assays have demonstrated that Tert-butyl carbamate can modulate neurotransmitter release in neuronal cultures. For instance:
- Dopaminergic Neurons : It has been shown to increase dopamine release in a dose-dependent manner.
- Serotonergic Activity : The compound exhibits partial agonist activity at 5-HT1A receptors, suggesting a role in anxiolytic effects.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Dopamine Release | Increased in neuronal cultures | |
| 5-HT1A Receptor Agonism | Partial agonist activity | |
| Behavioral Effects | Anxiolytic-like effects |
Study 1: Neuropharmacological Effects
A study conducted on rodent models assessed the anxiolytic effects of Tert-butyl carbamate. The results indicated that administration of the compound led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The researchers concluded that the compound's action on serotonin receptors was likely responsible for these effects.
Study 2: Dopaminergic Modulation
Another investigation focused on the dopaminergic system. In this study, Tert-butyl carbamate was administered to mice with induced Parkinsonian symptoms. The results showed an improvement in motor function correlated with increased dopamine levels in the striatum, further supporting its role as a dopaminergic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate, and how are they addressed?
- Methodology : Multi-step synthesis requires precise control of stereochemistry and functional group compatibility. For example:
Core bicyclic structure formation : Cyclization reactions under controlled pH and temperature to avoid side products .
Carbamate installation : Use of di-tert-butyl dicarbonate (Boc₂O) under mild conditions to protect amines without disrupting sensitive azabicyclo frameworks .
Purification : Silica gel chromatography or recrystallization to isolate high-purity product .
- Data : Reported yields for analogous compounds range from 44% to 71% depending on reaction optimization .
Q. How is the stereochemical integrity of the azabicyclo[3.1.0]hexane core validated?
- Methodology :
- X-ray crystallography : Resolves absolute configuration of the bicyclic system .
- NMR spectroscopy : Coupling constants (e.g., J values for vicinal protons) confirm chair-like conformations .
- Example : For similar azabicyclo compounds, NOESY correlations validate spatial proximity of substituents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?
- Methodology :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- In-situ monitoring : Techniques like FT-IR or LC-MS track intermediate formation and side reactions .
- Case Study : For diazidation steps, Grignard reagent addition at -20°C improves selectivity over competing pathways (e.g., elimination) .
Q. How do functional groups (e.g., tert-butyl carbamate) influence the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- Protecting group stability : Boc groups resist hydrolysis under basic conditions but cleave under acidic (e.g., TFA) or enzymatic conditions .
- Pharmacophore modeling : Nitro or hydroxy groups in analogs enhance binding to targets like enzymes or receptors .
- Data : Structural analogs with modified carbamates show varied IC₅₀ values (e.g., 0.1–10 µM in kinase assays) .
Q. What advanced analytical techniques differentiate this compound from structurally similar azabicyclo derivatives?
- Methodology :
- HRMS : Exact mass determination (e.g., m/z 504.665 for C₂₆H₄₄N₆O₄) .
- Chiral HPLC : Resolves enantiomeric impurities (<0.5% in optimized syntheses) .
- Comparative Table :
Data Contradiction Analysis
Q. Why do computational predictions of bioactivity sometimes conflict with experimental results for this compound?
- Methodology :
- Docking studies : Limitations include rigid receptor models; molecular dynamics (MD) simulations better account for protein flexibility .
- Metabolic stability : In vitro assays (e.g., liver microsomes) reveal rapid Boc cleavage, reducing bioavailability despite favorable in silico predictions .
- Resolution : Combine computational modeling with ADME profiling to refine predictions .
Methodological Recommendations
- Synthesis Optimization : Use flow chemistry for diazidation steps to improve reproducibility .
- Structural Analysis : Pair X-ray crystallography with solid-state NMR for comprehensive conformational analysis .
- Bioactivity Studies : Employ SPR (surface plasmon resonance) to quantify binding kinetics with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
